

PLP (139-151) solubility and storage conditions

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Compound of Interes	st	
Compound Name:	PLP (139-151)	
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Application Notes and Protocols: PLP (139-151)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolipid protein (PLP) (139-151) is a synthetic peptide fragment of the major myelin protein in the central nervous system (CNS). This peptide is a key reagent for inducing experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains, such as SJL mice. EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic, inflammatory, demyelinating autoimmune disease of the CNS. Immunization with **PLP (139-151)** triggers a T-cell mediated immune response against the myelin sheath, leading to inflammation, demyelination, and neurological deficits that mimic the pathology of MS.[1][2][3] These application notes provide detailed information on the solubility and storage of **PLP (139-151)**, as well as protocols for its use in inducing EAE.

Physicochemical Properties and Storage Conditions

Proper handling and storage of **PLP (139-151)** are critical for maintaining its biological activity. The following tables summarize the key physicochemical properties and recommended storage conditions.

Table 1: Physicochemical Properties of PLP (139-151)



Property	Value	Reference(s)
Amino Acid Sequence	HSLGKWLGHPDKF	[1][2]
Molecular Weight	~1521.74 g/mol	[1][2]
Purity	≥95% (HPLC)	[1][2]

Table 2: Solubility of PLP (139-151)

Solvent	Concentration	Notes	Reference(s)
Water	Up to 2 mg/mL	-	[1][2]
Water	Up to 5 mg/mL	A homogenous solution can be prepared using a vortex mixer, homogenizer, or sonicator.	[4]
Water	50 mg/mL	Requires sonication for complete dissolution.	[5]
Dilute Acid	Soluble	-	[6]
Physiological Buffers	Soluble	-	[6]

Table 3: Recommended Storage Conditions for PLP (139-151)

| Form | Storage Temperature | Duration | Notes | Reference(s) | | --- | --- | --- | | Lyophilized Powder | -20°C | >1 year | Store in the dark. |[7][8] | | Lyophilized Powder | -80°C | Long-term | - |[5] | | Reconstituted Solution | -20°C | Stable for 3 months | Aliquot to avoid repeated freeze-thaw cycles. |[4][5] | | Reconstituted Solution | -80°C | Stable for 1 year | Aliquot to avoid repeated freeze-thaw cycles. |[5] |

Experimental Protocols



Protocol 1: Reconstitution of Lyophilized PLP (139-151)

Objective: To prepare a stock solution of PLP (139-151) for use in EAE induction.

Materials:

- Lyophilized PLP (139-151) peptide
- Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
- Vortex mixer or sonicator
- Sterile, low-protein binding microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of lyophilized **PLP (139-151)** to ensure the powder is at the bottom. [7]
- Add the desired volume of sterile water or PBS to the vial to achieve the target concentration (e.g., 1-5 mg/mL).
- Gently vortex or sonicate the vial until the peptide is completely dissolved.[4] Visually inspect the solution to ensure there are no particulates.
- Aliquot the reconstituted peptide into sterile, low-protein binding microcentrifuge tubes.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4][5] Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL Mice

Objective: To induce a relapsing-remitting EAE model in SJL mice using PLP (139-151).

Materials:

Reconstituted PLP (139-151) solution (1 mg/mL in sterile PBS)



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis toxin (PTX)
- Sterile PBS
- 8-12 week old female SJL mice
- Syringes and needles (27-30 gauge)

Procedure:

- Preparation of PLP (139-151)/CFA Emulsion:
 - In a sterile tube, mix equal volumes of the reconstituted PLP (139-151) solution and CFA.
 A common final concentration is 100 μg of PLP (139-151) per 100 μL of emulsion.
 - Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by using a high-speed homogenizer until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
- Immunization:
 - o On day 0, inject each mouse subcutaneously at two sites on the flank with 100 μL of the PLP (139-151)/CFA emulsion per site (total of 200 μL per mouse).[5]
- Administration of Pertussis Toxin (Optional but recommended for a more robust initial disease course):
 - \circ On day 0 and day 2 post-immunization, administer 100-200 ng of PTX in 100 μ L of sterile PBS via intraperitoneal injection.[5]
- Monitoring of Clinical Signs:
 - Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
 - Score the clinical severity of the disease using a standardized 0-5 scale (see Table 4).



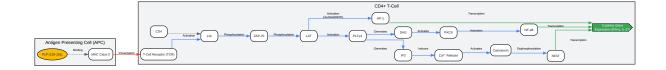
Record the body weight of each mouse daily.

Table 4: EAE Clinical Scoring Scale

Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness or wobbly gait
3	Partial hind limb paralysis
4	Complete hind limb paralysis
5	Moribund or dead

Signaling Pathway and Experimental Workflow T-Cell Activation by PLP (139-151)

The induction of EAE by **PLP (139-151)** is initiated by the activation of autoreactive CD4+ T helper cells. The following diagram illustrates the key steps in this signaling pathway.



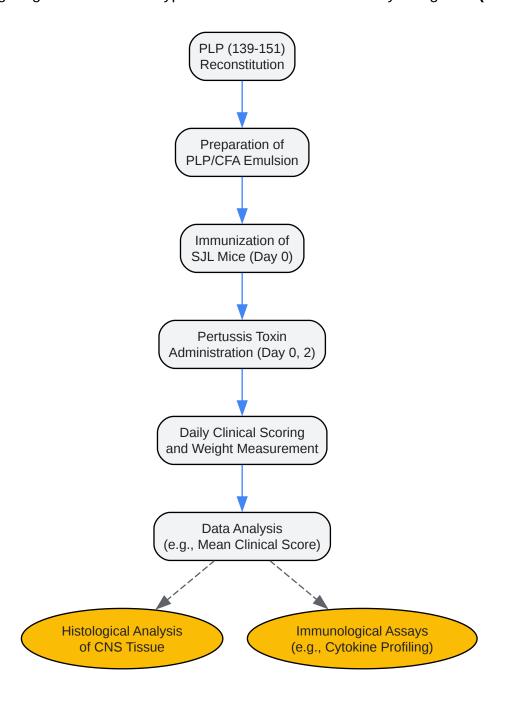
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Caption: T-Cell activation signaling pathway initiated by PLP (139-151).

Experimental Workflow for EAE Induction and Evaluation

The following diagram outlines the typical workflow for an EAE study using PLP (139-151).



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Caption: Experimental workflow for EAE induction and analysis.

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